molecular formula C12H14O3 B3021379 (2E)-3-(4-isopropoxyphenyl)acrylic acid CAS No. 586960-22-7

(2E)-3-(4-isopropoxyphenyl)acrylic acid

Cat. No.: B3021379
CAS No.: 586960-22-7
M. Wt: 206.24 g/mol
InChI Key: COFJCCOVYSOPKE-VMPITWQZSA-N
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Description

(2E)-3-(4-isopropoxyphenyl)acrylic acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of acrylic acid, featuring a phenyl ring substituted with an isopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.

    Knoevenagel Condensation: The 4-isopropoxybenzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms this compound.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-(4-isopropoxyphenyl)acrylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, under atmospheric pressure.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a pharmacological agent.

Medicine:

    Drug Development: Research is ongoing to explore the potential of (2E)-3-(4-isopropoxyphenyl)acrylic acid and its derivatives as therapeutic agents for various diseases.

Industry:

    Polymer Production: The compound can be used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (2E)-3-(4-methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    (2E)-3-(4-ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness:

    Isopropoxy Group: The presence of the isopropoxy group in (2E)-3-(4-isopropoxyphenyl)acrylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

    Applications: The specific applications and potential therapeutic uses of this compound may differ from those of its analogs due to these unique properties.

Biological Activity

(2E)-3-(4-isopropoxyphenyl)acrylic acid, also known by its CAS number 586960-22-7, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Structural Features : The compound features an acrylic acid moiety and a phenyl ring substituted with an isopropoxy group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties. This inhibition may help mitigate cellular damage caused by free radicals.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This effect is likely due to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound shows potential anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 liver cancer cells, showcasing an IC50 value indicative of potent cytotoxicity.

Cell Line IC50 (μM) Mechanism
HepG25.0Induction of apoptosis
MCF-712.0Cell cycle arrest
A5498.5Inhibition of proliferation

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
(2E)-3-(4-methoxyphenyl)acrylic acidMethoxy substitution on phenyl ringAntioxidant, anticancer
(2E)-3-(4-ethoxyphenyl)acrylic acidEthoxy substitution on phenyl ringAntimicrobial
(2E)-3-(3-isopropoxyphenyl)acrylic acidDifferent positioning of isopropoxy groupPotentially similar activities

The presence of the isopropoxy group in this compound enhances its steric and electronic properties, which may influence its biological interactions differently than its analogs.

Case Studies

  • Antioxidant Efficacy Study : In a controlled study involving oxidative stress models, this compound demonstrated a significant reduction in malondialdehyde levels, a marker of oxidative damage. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.
  • Cancer Cell Line Assessment : A series of experiments conducted on various cancer cell lines revealed that treatment with this compound led to increased apoptotic markers such as caspase activation and PARP cleavage, indicating its role as a potential anticancer agent.

Properties

IUPAC Name

(E)-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJCCOVYSOPKE-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20718-97-2, 586960-22-7
Record name NSC69099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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